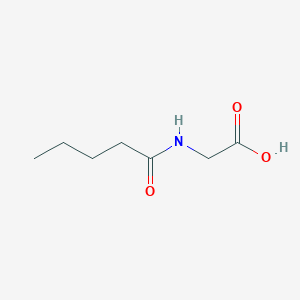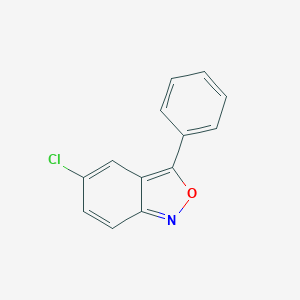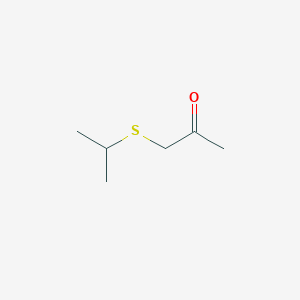
Isopropylsulfanyl-acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropylsulfanyl-acetone, also known as 3-(Methylthio)-2-butanone, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a strong odor and is commonly used as a flavoring agent in the food industry. However, its most important application is in the field of scientific research, where it is used as a reagent in various experiments.
Mécanisme D'action
The mechanism of action of isopropylsulfanyl-acetone is not well understood. However, it is believed to act as a nucleophile in various reactions. It is also believed to be involved in the formation of thioesters, which are important intermediates in many biochemical reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of isopropylsulfanyl-acetone are not well studied. However, it is believed to be relatively non-toxic and is generally considered safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using isopropylsulfanyl-acetone in lab experiments include its high yield and ease of purification. It is also relatively non-toxic and is considered safe for use in scientific research. However, its limitations include its strong odor, which can be unpleasant, and its relatively limited applications.
Orientations Futures
There are many future directions for research involving isopropylsulfanyl-acetone. One possible direction is the synthesis of new organic compounds using isopropylsulfanyl-acetone as a reagent. Another possible direction is the study of the mechanism of action of isopropylsulfanyl-acetone and its role in various biochemical reactions. Additionally, the development of new applications for isopropylsulfanyl-acetone in the food and perfume industries is also a promising area of research.
Méthodes De Synthèse
The synthesis of isopropylsulfanyl-acetone involves the reaction of 2-butanone with sodium hydrosulfide. The reaction takes place in the presence of a catalyst and results in the formation of isopropylsulfanyl-acetone. The yield of the reaction is generally high, and the product is easily purified by distillation.
Applications De Recherche Scientifique
Isopropylsulfanyl-acetone is widely used in scientific research as a reagent in various experiments. It is used in the synthesis of various organic compounds, including amino acids, peptides, and nucleotides. It is also used as a flavoring agent in the food industry and as a fragrance in the perfume industry.
Propriétés
Numéro CAS |
112988-41-7 |
|---|---|
Nom du produit |
Isopropylsulfanyl-acetone |
Formule moléculaire |
C6H12OS |
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
1-propan-2-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C6H12OS/c1-5(2)8-4-6(3)7/h5H,4H2,1-3H3 |
Clé InChI |
TZSDHLJUTCSOIY-UHFFFAOYSA-N |
SMILES |
CC(C)SCC(=O)C |
SMILES canonique |
CC(C)SCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



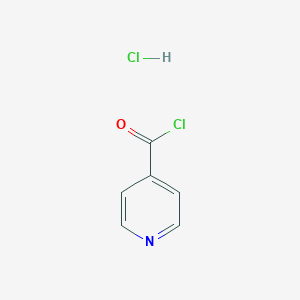
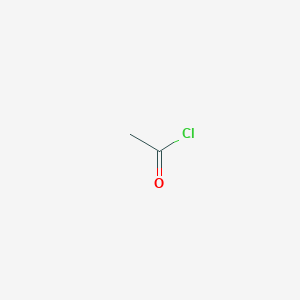
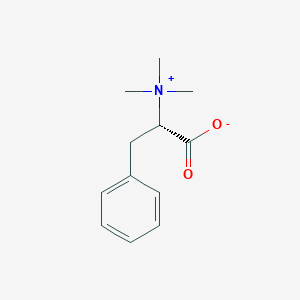
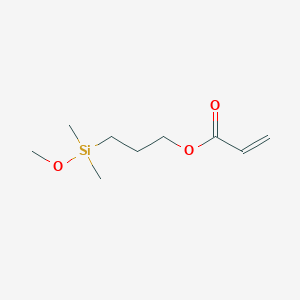

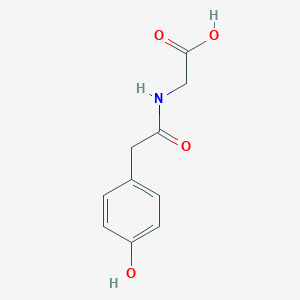
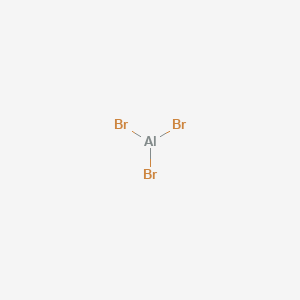
![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)
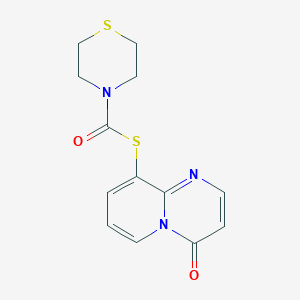
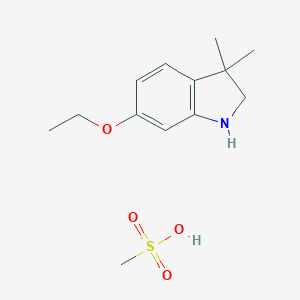
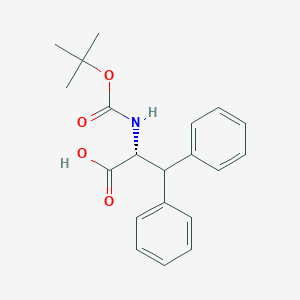
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B48206.png)
